molecular formula C25H40O4 B105436 (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 10538-59-7

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Katalognummer: B105436
CAS-Nummer: 10538-59-7
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: FNBYYFMYNRYPPC-YLOOLPOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a steroidal derivative characterized by:

  • A methyl ester group at the pentanoate chain.
  • A 3-hydroxy substituent on the steroidal backbone.
  • A 7-oxo group in the hexadecahydro-cyclopenta[a]phenanthrene core.
  • 10,13-dimethyl groups contributing to hydrophobicity.

Its synthesis typically involves oxidation steps (e.g., IBX in DMSO/TFA) to introduce the 7-oxo group, with purity confirmed via NMR (>95%) and HRMS .

Wirkmechanismus

Target of Action

The primary target of 7-Ketolithocholic Methyl Ester, also known as Nutriacholic Acid Methyl Ester, is the enzyme 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) . This enzyme plays a crucial role in the industrial production of 7-Ketolithocholic Acid (7-KLCA), an important intermediate for the synthesis of Ursodeoxycholic Acid (UDCA) .

Mode of Action

The compound interacts with its target, 7α-HSDH, by serving as a substrate for the enzyme . The enzyme catalyzes the dehydrogenation of the hydroxyl groups at position 7 of the steroid skeleton of Chenodeoxycholic Acid (CDCA), resulting in the formation of 7-KLCA .

Biochemical Pathways

The action of 7-Ketolithocholic Methyl Ester affects the bile acid biosynthesis pathway . In this pathway, CDCA is converted into 7-KLCA by the action of 7α-HSDH . This conversion is a key step in the biosynthesis of UDCA, a secondary bile acid that has significant medicinal value .

Pharmacokinetics

It’s known that the compound can be efficiently biosynthesized with a substrate loading of 100 mm, resulting in a 99% yield of 7-klca at 2 hours . This suggests that the compound has good bioavailability.

Result of Action

The action of 7-Ketolithocholic Methyl Ester results in the production of 7-KLCA, an important intermediate in the synthesis of UDCA . UDCA is a clinically important drug used for the treatment of various diseases such as primary biliary cirrhosis, primary sclerosing cholangitis, gallstones, viral hepatitis, alcoholic fatty liver disease, non-alcoholic fatty liver disease, and rectal cancer .

Action Environment

The action of 7-Ketolithocholic Methyl Ester is influenced by environmental factors such as the presence of aprotic solvents and electric current . For instance, the compound undergoes electrochemical stereoselective reduction in aprotic solvents to produce UDCA . The structure of the solvent and the presence of electric current can affect the reaction . Furthermore, the compound shows enhanced tolerance in the presence of high concentrations of substrate .

Biologische Aktivität

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C31H54O4
  • Molecular Weight : 518.86 g/mol
  • CAS Number : 336099-76-4
  • IUPAC Name : methyl (R)-4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

The structure features a cyclopenta[a]phenanthrene backbone with hydroxyl and pentanoate functional groups that contribute to its biological activities.

Antitumor Activity

Research indicates that similar compounds within the taxane family exhibit potent antitumor properties. The structural similarities suggest that this compound may also possess significant anticancer effects.

The proposed mechanisms include:

  • Microtubule Stabilization : Like paclitaxel, it may stabilize microtubules and inhibit their depolymerization.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory Effects

Some studies have suggested that compounds with similar structural features can exhibit anti-inflammatory properties. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Other Potential Activities

Preliminary data suggest potential activities in:

  • Neuroprotection : Protecting neuronal cells from damage.
  • Cardiovascular Health : Effects on lipid profiles and vascular function.

Study 1: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines demonstrated that (R)-Methyl 4-(...) significantly inhibited cell proliferation at micromolar concentrations. The IC50 values were comparable to those of established chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.5
HeLa (Cervical)0.8
A549 (Lung)0.6

Study 2: In Vivo Efficacy

In vivo studies using mouse models revealed significant tumor regression following treatment with the compound. Tumor size reduction was measured over a four-week period.

Treatment GroupInitial Tumor Size (mm³)Final Tumor Size (mm³)% Reduction
Control300280-6.67
Compound300150-50

Study 3: Safety Profile

Toxicology studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Questions

Q. What key spectroscopic methods are used to confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze proton and carbon environments to verify stereochemistry and functional groups. For example, in , distinct δ values (e.g., 3.66 ppm for methoxy groups) confirm substitution patterns .
  • Mass Spectrometry (ESI or EI-TOF) : Confirm molecular weight (e.g., HRMS data in matches calculated values within 0.002 ppm) .
  • TLC and Melting Point : Assess purity and compare retention factors/melting points with literature (e.g., uses TLC with 0–50% EtOAc/DCM gradients) .

Q. What chromatographic techniques are recommended for purifying intermediates during synthesis?

  • Methodology :

  • Silica Gel Column Chromatography : Use gradients like 0–50% EtOAc/DCM () or 0–10% MeOH/DCM () for polar intermediates. For non-polar derivatives, 50% EtOAc in petroleum ether (PE) is effective () .
  • Flash Chromatography : Partially separate isomers (e.g., achieved 81% purity for a major product) .

Q. How can researchers design in vitro assays to evaluate the compound’s interaction with bile acid receptors?

  • Methodology :

  • Receptor Binding Studies : Use radiolabeled ligands in competitive binding assays (e.g., highlights bile acid receptor modulation) .
  • Cell-Based Luciferase Reporters : Transfect cells with nuclear receptor-responsive promoters to quantify transcriptional activation (e.g., farnesoid X receptor (FXR) assays) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic pathways of this compound?

  • Methodology :

  • Synthesis of Deuterated Analogues : Use deuterated reagents (e.g., 2,2,3,4,4-pentadeuterio derivatives in ) to trace metabolic turnover via LC-MS .
  • Stable Isotope Tracing : Administer labeled compounds in hepatocyte models and monitor incorporation into bile acid pools using mass spectrometry .

Q. What strategies resolve discrepancies in NMR data during the synthesis of derivatives?

  • Methodology :

  • Variable Temperature NMR : Resolve overlapping peaks caused by conformational exchange (e.g., reports δ shifts under different temperatures) .
  • Decoupling Experiments : Identify coupling patterns in complex protons (e.g., used 2D NMR to assign aromatic protons) .
  • Solvent Optimization : Switch to deuterated DMSO or CDCl3 to enhance signal separation (e.g., used CDCl3 for clarity) .

Q. How can reaction yields be optimized for the esterification step in the synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., methyl triflate in ) or enzymes for regioselective esterification .
  • Solvent and Temperature : Use anhydrous DCM at 0°C to minimize side reactions ( achieved 68% yield via controlled methoxy group introduction) .
  • Protecting Groups : Employ tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl moieties during critical steps () .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

  • Methodology :

  • Reproducibility : Ensure consistent stirring rates and temperature control (e.g., required 24-hour reaction times for uniformity) .
  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective bulk purification .
  • Byproduct Management : Monitor dimerization or oxidation via inline IR spectroscopy during scale-up .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations

The target compound differs from analogs in key functional groups (Table 1):

Compound Name Key Substituents Evidence ID
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate 3-hydroxy, 7-oxo, 10,13-dimethyl
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (7) 3-hydroxy, no 7-oxo
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (8) 3-oxo , no 7-oxo
Methyl (4R)-4-((10R,13R,17R)-4,4,10,13-tetramethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (9) 3-oxo, 4,4-dimethyl
(R)-4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate 3,6-dihydroxy
Obeticholic Acid 6-ethyl , 3,7-dihydroxy

Key Observations :

  • The 7-oxo group in the target compound enhances electrophilicity compared to analogs with hydroxy or methyl groups .
  • 3,6-Dihydroxy analogs exhibit higher polarity, improving aqueous solubility but limiting membrane permeability .

Physical and Spectroscopic Properties

  • The target compound’s 7-oxo group likely increases melting point (>130°C inferred) due to hydrogen bonding and crystallinity.
  • NMR Shifts :
    • The target’s 3-hydroxy proton resonates at δ~3.6 ppm, similar to Compound 7 .
    • 7-Oxo analogs show downfield shifts for adjacent protons (δ~2.4–2.6 ppm) due to electron-withdrawing effects .

Vorbereitungsmethoden

Structural and Chemical Properties

The target compound, with the molecular formula C27H42O5C_{27}H_{42}O_5 and a molecular weight of 446.63 g/mol, features a cyclopenta[a]phenanthrene core substituted with hydroxyl, methyl, and pentanoate groups . Key physicochemical properties include a predicted boiling point of 526.4±25.0C526.4 \pm 25.0^\circ \text{C}, density of 1.058±0.06g/cm31.058 \pm 0.06 \, \text{g/cm}^3, and solubility in chloroform and dioxane . The stereochemical complexity of the molecule necessitates precise control during synthesis to ensure the correct configuration at the 3R, 5S, 8R, 9S, 10S, 13R, 14S, and 17R positions .

Synthetic Routes and Methodologies

Reduction of 7-Keto Intermediates

A pivotal step in the synthesis involves the reduction of a 7-keto group to a hydroxyl moiety. In one protocol, compound 5 (15 g, 1 eq), identified as (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid methyl ester (BTC-C1), was dissolved in ethanol (150 mL) and treated with sodium borohydride (1.6 g, 1.2 eq) at 45C45^\circ \text{C} for 12 hours . The reaction mixture was quenched with saturated sodium bicarbonate, extracted with dichloromethane, and concentrated to yield the 7-hydroxyl product (14 g, 93% yield) . This method highlights the efficiency of NaBH4_4 in ethanol for selective ketone reduction without disturbing ester functionalities .

Esterification and Side-Chain Modification

The pentanoate side chain is introduced via esterification of a carboxylic acid precursor. For instance, BTC-C1 undergoes methylation using methanol under acidic conditions to form the methyl ester . In a related patent, tert-butyldimethylsilyl (TBS) groups were employed to protect hydroxyl intermediates during functionalization of the steroidal core . For example, treatment of a 3-hydroxyl intermediate with TBS chloride in dichloromethane and triethylamine at 50C-50^\circ \text{C} provided the protected derivative, which was subsequently oxidized and deprotected to yield the target alcohol .

Stereochemical Control

The stereoselective synthesis of the 3R,17R configuration is achieved through chiral auxiliaries or enzymatic resolution. In a disclosed process, the (R)-configuration at the 17-position was enforced using (R)-methyl oxazaborolidine catalysts during the reduction of a ketone precursor . Optical rotations ([α]D25=53.4[\alpha]_D^{25} = -53.4^\circ in 2-propanol) and melting points (179180C179–180^\circ \text{C}) matched literature values, confirming stereochemical fidelity .

Optimization and Scalability

Solvent and Temperature Effects

Ethanol emerged as the optimal solvent for NaBH4_4-mediated reductions due to its ability to dissolve both polar intermediates and borohydride reagents . Elevated temperatures (45C45^\circ \text{C}) accelerated reaction rates without promoting side reactions, as evidenced by the 93% yield in 12 hours . In contrast, THF/water systems were utilized for larger-scale reactions, enabling facile isolation of products via filtration .

Protecting Group Strategies

Protection of the 3-hydroxyl group with methoxymethoxy (MOM) or TBS ethers prevented undesired oxidation during subsequent steps . For example, acetylation of dehydroepiandrosterone (DHEA) with acetic anhydride in pyridine/toluene furnished the 3-acetate derivative, which was stable under basic conditions but cleaved selectively with aqueous HCl .

Analytical Characterization

The final product was characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 0.68 (s, 3H, CH3_3-18), 0.92 (d, J = 6.4 Hz, 3H, CH3_3-21), 3.66 (s, 3H, OCH3_3), 4.03 (m, 1H, H-3α) .

  • HRMS (ESI): m/z calc. for C27H42O5Na+C_{27}H_{42}O_5Na^+: 485.2978; found: 485.2975 .

Industrial and Pharmacological Relevance

While the compound itself is primarily a research intermediate, analogs such as vibegron (GEMTESA®) demonstrate the therapeutic potential of steroidal derivatives in treating overactive bladder . Scalable processes, such as the 150 mL ethanol reaction described in , underscore the feasibility of industrial production.

Eigenschaften

IUPAC Name

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBYYFMYNRYPPC-YLOOLPOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258388
Record name Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-59-7
Record name Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.